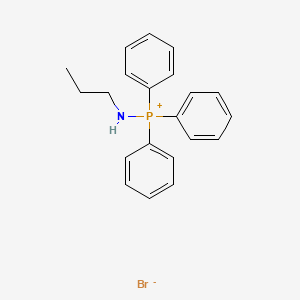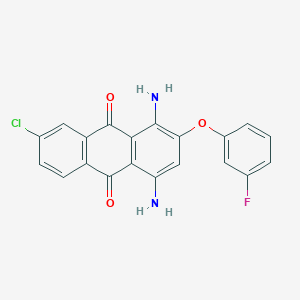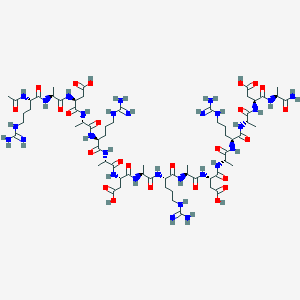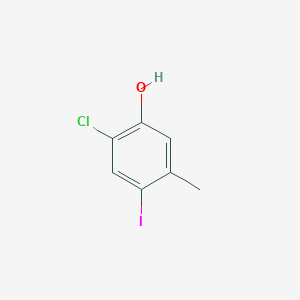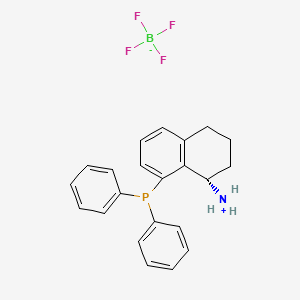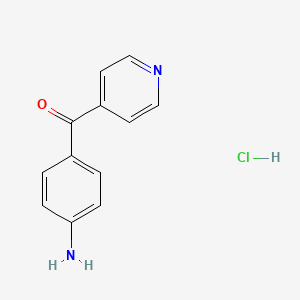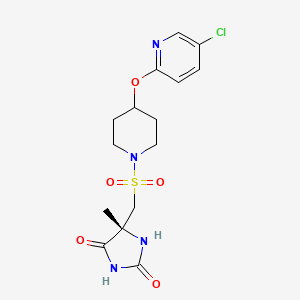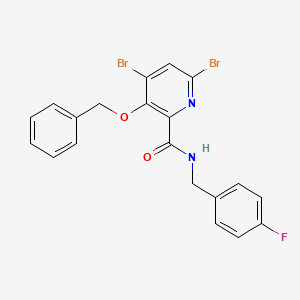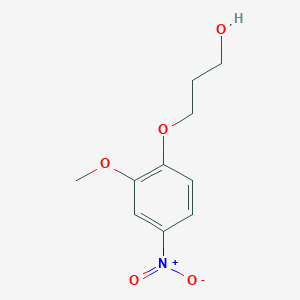
3-(2-Methoxy-4-nitrophenoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-4-nitrophenoxy)propan-1-ol is an organic compound with the molecular formula C10H13NO5 It is a nitrophenyl ether, characterized by the presence of a nitro group and a methoxy group attached to a benzene ring, which is further connected to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol typically involves the nucleophilic aromatic substitution reaction of 2-methoxy-4-nitrophenol with 3-chloropropanol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(2-Methoxy-4-nitrophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of 3-(2-Methoxy-4-nitrophenoxy)propanal or 3-(2-Methoxy-4-nitrophenoxy)propanoic acid.
Reduction: Formation of 3-(2-Methoxy-4-aminophenoxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Methoxy-4-nitrophenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and the propanol chain contribute to the compound’s overall reactivity and solubility, influencing its interaction with biological membranes and enzymes .
類似化合物との比較
Similar Compounds
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Similar structure with a morpholine ring instead of a methoxy group.
3-(4-Nitrophenoxy)propan-1-ol: Lacks the methoxy group present in 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol
Uniqueness
This compound is unique due to the presence of both a methoxy and a nitro group on the benzene ring, which imparts specific chemical and biological properties.
特性
分子式 |
C10H13NO5 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
3-(2-methoxy-4-nitrophenoxy)propan-1-ol |
InChI |
InChI=1S/C10H13NO5/c1-15-10-7-8(11(13)14)3-4-9(10)16-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 |
InChIキー |
ZXQVIFVHYBGNKS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


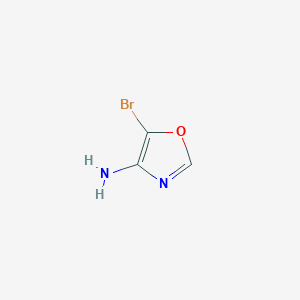
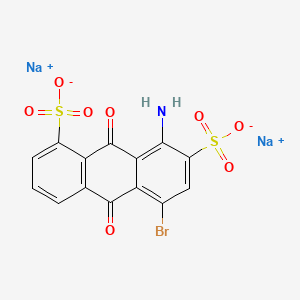
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
